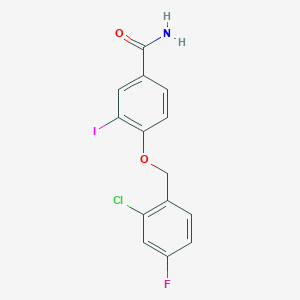
4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzamide is a synthetic organic compound characterized by the presence of chloro, fluoro, and iodo substituents on a benzamide framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluorobenzyl alcohol and 3-iodobenzoic acid.
Formation of Intermediate: The first step involves the protection of the hydroxyl group of 2-chloro-4-fluorobenzyl alcohol, followed by its reaction with 3-iodobenzoic acid to form an ester intermediate.
Amidation: The ester intermediate is then subjected to amidation using ammonia or an amine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogens (chloro, fluoro, and iodo) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and amide functionalities.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of halogens can enhance its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((2-Chloro-4-fluorobenzyl)oxy)benzoic acid
- 4-((2-Chloro-4-fluorobenzyl)oxy)benzaldehyde
- 4-((2-Chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride
Uniqueness
4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzamide is unique due to the presence of the iodo group, which can participate in specific coupling reactions, and the combination of chloro and fluoro substituents, which can influence its chemical reactivity and biological activity.
This compound’s unique structure and reactivity make it a valuable tool in various scientific research fields, offering opportunities for the development of new materials and therapeutic agents.
Eigenschaften
Molekularformel |
C14H10ClFINO2 |
|---|---|
Molekulargewicht |
405.59 g/mol |
IUPAC-Name |
4-[(2-chloro-4-fluorophenyl)methoxy]-3-iodobenzamide |
InChI |
InChI=1S/C14H10ClFINO2/c15-11-6-10(16)3-1-9(11)7-20-13-4-2-8(14(18)19)5-12(13)17/h1-6H,7H2,(H2,18,19) |
InChI-Schlüssel |
FOARCRKTUWPFIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)N)I)OCC2=C(C=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



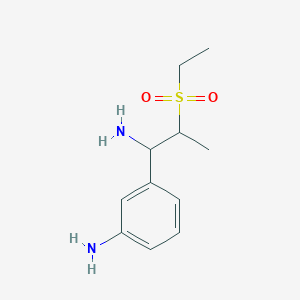
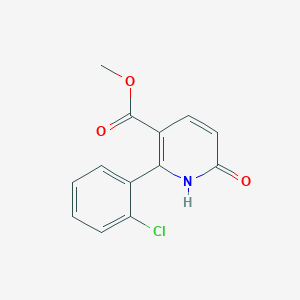

![(E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one](/img/structure/B15231646.png)





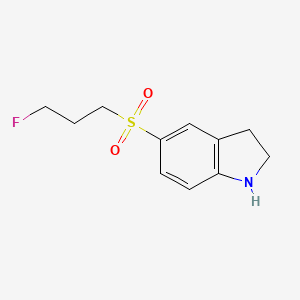
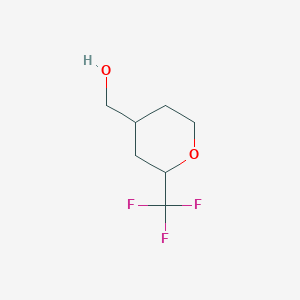
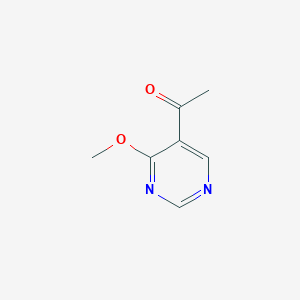
![(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone](/img/structure/B15231699.png)
